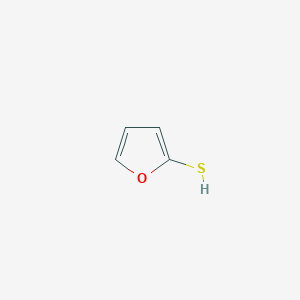

Furan-2-thiol

Description

Structure

3D Structure

Properties

CAS No. |

13129-35-6 |

|---|---|

Molecular Formula |

C4H4OS |

Molecular Weight |

100.14 g/mol |

IUPAC Name |

furan-2-thiol |

InChI |

InChI=1S/C4H4OS/c6-4-2-1-3-5-4/h1-3,6H |

InChI Key |

CMDKYFGIJALPLS-UHFFFAOYSA-N |

SMILES |

C1=COC(=C1)S |

Canonical SMILES |

C1=COC(=C1)S |

Other CAS No. |

13129-35-6 |

Origin of Product |

United States |

Synthetic Methodologies for Furan 2 Thiol and Its Functionalized Analogues

Established Synthetic Pathways for Furan-2-thiol Core Structure

The direct synthesis of this compound and its closely related analogue, furan-2-ylmethanethiol, can be achieved through several established methods, primarily involving the introduction of a thiol group onto a furan (B31954) ring or the conversion of furan-based precursors.

Thiolation Reactions of Furan Derivatives

Direct thiolation of furan derivatives is a key strategy for the synthesis of this compound. One effective method involves the use of Lawesson's reagent, a powerful thionating agent, to convert furan-2-ol derivatives into this compound. Current time information in Bangalore, IN. This reaction is typically carried out under reflux conditions in a solvent such as toluene, with yields ranging from 65-75%.

Another approach to thiolation involves the reaction of furan-2-yl halides with a sulfur nucleophile like hydrogen sulfide (B99878) or thiourea (B124793), followed by hydrolysis and acidification to yield this compound. ijpsonline.com This method provides a direct route to the target compound from readily available starting materials.

Furthermore, a p-toluenesulfonic acid-catalyzed thiolation of 2-furylcarbinols has been developed. sci-hub.se This metal-free method offers a regioselective route to functionalized furan-based sulfides. sci-hub.se

Conversion of Furfural (B47365) and Furfuryl Alcohol Precursors

Furfural and furfuryl alcohol serve as common and renewable precursors for the synthesis of furan-2-ylmethanethiol, a compound often referred to as furfuryl mercaptan. A well-established procedure involves the reaction of furfural with ammonium (B1175870) hydrogen sulfide to produce bis(furylmethyl) disulfide, which is subsequently reduced to furan-2-ylmethanethiol using agents like sodium sulfide or elemental zinc. ontosight.ai

Alternatively, furfuryl alcohol can be directly converted to furan-2-ylmethanethiol. This is a significant pathway as furfuryl alcohol can be derived from the hydrogenation of furfural, which itself is produced from the dehydration of hemicellulosic sugars like xylose. arabjchem.org

Isothiouronium Intermediate Approaches in Thiol Synthesis

The use of an isothiouronium salt intermediate is a classic and widely employed method for the synthesis of thiols, including furan-2-ylmethanethiol. This two-step process begins with the reaction of a suitable starting material, such as furfuryl alcohol or a furfuryl halide, with thiourea in an acidic medium. ontosight.ainih.gov

In a typical procedure, furfuryl alcohol is reacted with thiourea in the presence of hydrochloric acid. nih.govresearchgate.net This reaction proceeds through the protonation of the hydroxyl group of the alcohol, followed by the elimination of a water molecule to form a carbocation. The nucleophilic attack of thiourea on this carbocation generates a 2-(furan-2-ylmethyl)isothiouronium salt. nih.govresearchgate.netrajpub.com

The subsequent step involves the hydrolysis of the isothiouronium salt. nih.govrajpub.com This is typically achieved by heating the salt with an aqueous solution of a strong base, such as sodium hydroxide (B78521). nih.govresearchgate.net The basic hydrolysis liberates the furan-2-ylmethanethiolate ion, which upon acidification, yields the final product, furan-2-ylmethanethiol. nih.gov This method is advantageous as it avoids the use of unstable furfuryl halides. researchgate.net

Advanced Synthetic Strategies for this compound Derivatives

Building upon the this compound core, a variety of heterocyclic derivatives have been synthesized to explore their potential applications, particularly in medicinal chemistry. These advanced strategies often involve multi-step syntheses to construct complex molecular architectures.

Synthesis of Oxadiazole and Triazole Derivatives of this compound

The synthesis of 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) rings appended to a furan moiety often starts from furan-2-carboxylic acid hydrazide. researchgate.net

For the synthesis of 5-furan-2-yl Current time information in Bangalore, IN.ijpsonline.comoxadiazole-2-thiol, furan-2-carboxylic acid hydrazide is refluxed with carbon disulfide and sodium hydroxide in ethanol. Current time information in Bangalore, IN. The resulting intermediate is then acidified to yield the final product. researchgate.net

To obtain 5-furan-2-yl-4H- Current time information in Bangalore, IN.ontosight.aitriazole-3-thiol, furan-2-carboxylic acid hydrazide is first converted to 1-(2-furoyl)-3-thiosemicarbazide. researchgate.net This intermediate then undergoes cyclization to form the triazole ring. researchgate.net

Further functionalization can be achieved by reacting the thiol group of these heterocyclic derivatives. For instance, reaction with various aromatic acids in the presence of phosphorus oxychloride can lead to the formation of 2-(((furan-2-ylmethyl)thio)methyl)-5-aryl-1,3,4-oxadiazoles. nih.gov

| Starting Material | Reagents | Product |

| Furan-2-carboxylic acid hydrazide | 1. CS₂, NaOH, EtOH, reflux; 2. Acetic acid | 5-Furan-2-yl Current time information in Bangalore, IN.ijpsonline.comoxadiazole-2-thiol |

| Furan-2-carboxylic acid hydrazide | Thiosemicarbazide | 5-Furan-2-yl-4H- Current time information in Bangalore, IN.ontosight.aitriazole-3-thiol |

| 2-((Furan-2-ylmethyl)thio)acetohydrazide | Aromatic acid, POCl₃, reflux | 2-(((Furan-2-ylmethyl)thio)methyl)-5-aryl-1,3,4-oxadiazole |

Synthesis of Pyrimidine (B1678525) Derivatives Incorporating this compound Moiety

The synthesis of pyrimidine derivatives bearing a this compound moiety is often achieved through a multi-component reaction, frequently employing a furan-containing chalcone (B49325) as a key intermediate. This approach allows for the construction of the pyrimidine ring with the furan group already in place.

A common strategy involves the Claisen-Schmidt condensation of 2-acetylfuran (B1664036) with an appropriate aldehyde to form a chalcone. arabjchem.org This chalcone is then reacted with thiourea in the presence of a base, such as sodium hydroxide or potassium hydroxide in ethanol, under reflux conditions. arabjchem.orgnih.gov This cyclocondensation reaction leads to the formation of a 4-(furan-2-yl)-6-substituted-pyrimidine-2-thiol. arabjchem.orgnih.govresearchgate.net These compounds can exist in tautomeric equilibrium with their corresponding thione forms. researchgate.net

For example, 4-(3,4-dichlorophenyl)-6-(furan-2-yl)pyrimidine-2-thiol has been synthesized via a one-pot, three-component reaction. researchgate.net This pyrimidine-2-thiol (B7767146) can then serve as a building block for further derivatization. researchgate.netrajpub.com For instance, it can react with nitrogen nucleophiles like hydrazine (B178648) hydrate (B1144303) or be alkylated at the sulfur atom. researchgate.net

Another route involves the reaction of a pre-formed pyrimidine-2-thiol with a furan derivative. For example, the synthesis of a pyrimidinylsulfanyl compound can be achieved by reacting pyrimidine-2-thiol with 5-bromofuran-2-carbaldehyde. ontosight.ai

Furthermore, more complex structures, such as triazolo[1,5-a]pyrimidines, have been synthesized where a furan-containing side chain is attached to the pyrimidine ring via a thioether linkage. nih.gov

| Furan-containing Precursor | Pyrimidine-forming Reagent | Other Reactants | Product |

| Furan-containing chalcone | Thiourea | Base (e.g., NaOH, KOH) | 4-(Furan-2-yl)-6-substituted-pyrimidine-2-thiol |

| 5-Bromofuran-2-carbaldehyde | Pyrimidine-2-thiol | - | Pyrimidinylsulfanyl compound |

Multicomponent Reactions Involving this compound (e.g., Furan-Thiol-Amine (FuTine) Reaction)

Multicomponent reactions (MCRs) are highly efficient chemical transformations where three or more reactants combine in a single pot to form a product that incorporates substantial portions of all starting materials. pearson.comresearchgate.net A notable example involving furan derivatives is the Furan-Thiol-Amine (FuTine) reaction. This bio-inspired, one-pot reaction couples a furan, a thiol, and an amine to generate stable, highly functionalized N-pyrrole heterocycles under physiological conditions. liu.edunih.gov

The FuTine reaction is particularly valuable for bioconjugation, allowing for the selective and irreversible labeling of peptides and proteins. nih.govresearchgate.net It can be used for chemoselective modification of lysine (B10760008) or cysteine residues on peptides and has been successfully applied to the modification of numerous proteins, the synthesis of macrocyclic peptides, and protein stapling. researchgate.netuomosul.edu.iqresearchgate.net

The general mechanism begins with the oxidation of a furan to form cis-2-butene-1,4-dial. This intermediate then undergoes a 1,4-addition by a thiol nucleophile, followed by trapping with an amine. A subsequent rearrangement and aromatization cascade yields the final 3-thio-N-substituted pyrrole (B145914) product. liu.edupolito.it The reaction is compatible with a wide array of functional groups, including acids, alcohols, and alkynes, demonstrating its broad utility. liu.edupolito.it

Table 1: Substrate Scope of the Furan-Thiol-Amine (FuTine) Multicomponent Reaction liu.edupolito.it

| Furan Derivative | Thiol | Amine | Product Type | Yield |

| 2-Furylalanine | Cysteine | - | Peptide N-pyrrole | High |

| Oxidized Furan | Thioglycolic Acid | Lysine (on Myoglobin) | Modified Protein | >99% |

| Oxidized Furan | Various Thiols | Aniline | N-Aryl Pyrrole | Good |

| Oxidized Furan | Various Thiols | Amino Acids | N-Acyl Pyrrole | Good |

| Oxidized Furan | Dithiol | Diamine | Stapled Peptide | - |

Click Chemistry Approaches for this compound Functionalization (e.g., Thiol-Ene Reactions)

Click chemistry refers to a class of reactions that are rapid, high-yielding, and tolerant of various functional groups, producing minimal byproducts. The thiol-ene reaction is a prime example of click chemistry and serves as a powerful tool for the functionalization of molecules containing a thiol group, such as this compound. ulb.ac.be This reaction involves the addition of a thiol (R-SH) across a carbon-carbon double bond (an "ene"). mdpi.com

The process typically proceeds via a free-radical chain mechanism, which can be initiated by light (photochemical) or heat. ulb.ac.bersc.org A radical initiator generates a thiyl radical (RS•) from the thiol. This thiyl radical then adds to the ene, forming a carbon-centered radical, which subsequently abstracts a hydrogen from another thiol molecule. This regenerates the thiyl radical, propagating the chain. mdpi.com

Thiol-ene reactions are noted for their efficiency, near-zero inhibition by oxygen or water, and the formation of homogeneous polymer networks with reduced shrinkage. ulb.ac.be These characteristics make them highly suitable for applications in materials science, such as the development of coatings, adhesives, and hydrogels for biomedical uses. ulb.ac.bemdpi.com Furan-containing polymers can be crosslinked with thiol-containing molecules via thiol-ene chemistry, sometimes in dual-curing systems that also utilize Diels-Alder reactions. echemcom.com

Table 2: Characteristics of Thiol-Ene Click Reactions for Functionalization

| Feature | Description | Reference(s) |

| Mechanism | Predominantly a free-radical, step-growth addition. Can also proceed via Michael-type addition for electron-deficient alkenes. | ulb.ac.bemdpi.com |

| Initiation | Typically photochemical (UV/visible light with a photoinitiator) or thermal. | ulb.ac.be |

| Reactants | A thiol-containing compound (e.g., this compound) and an alkene-containing compound ("ene"). | mdpi.com |

| Key Advantages | High conversion rates, rapid reaction, oxygen tolerance, minimal byproducts, formation of homogeneous networks. | uomosul.edu.iqulb.ac.be |

| Applications | Polymer synthesis and modification, bioconjugation, surface functionalization, hydrogel formation, 3D printing. | ulb.ac.bemdpi.com |

Mechanistic Insights into this compound and Derivative Synthesis

Understanding the underlying reaction mechanisms is critical for the rational design and optimization of synthetic routes to this compound and its analogues.

Protonation and Carbocation Intermediate Pathways

Acid-catalyzed reactions are common in furan chemistry and often proceed through protonation and the formation of carbocation intermediates. The synthesis of furan-2-yl methanethiol (B179389) from furfuryl alcohol provides a clear example. The mechanism involves the initial protonation of the alcohol's hydroxyl group, which then departs as a water molecule to generate a resonance-stabilized carbocation. A sulfur nucleophile, such as thiourea, then attacks this carbocation. msu.edu

Similarly, the Paal-Knorr synthesis, a classic method for preparing furans from 1,4-dicarbonyl compounds, relies on acid-catalyzed dehydration, a process that involves protonation of carbonyl oxygens. researchgate.netosti.gov In other reactions, such as the condensation of furans with ketones, thiols can act as proton shuttles, lowering the activation energy for dehydration steps that proceed via carbocation-like transition states. The stability of the carbocation intermediate is a key factor; electrophilic attack on the furan ring preferentially occurs at the C-2 position because the resulting intermediate is better stabilized by charge delocalization than the intermediate from C-3 attack. researchgate.netosti.gov

Nucleophilic Attack and Subsequent Hydrolysis Mechanisms

Nucleophilic attack is a fundamental step in many syntheses of this compound derivatives. As detailed in the FuTine reaction, the process is initiated by the nucleophilic 1,4-addition of a thiol to an electrophilic oxidized furan species. liu.edu The synthesis of thiols from alkyl halides using thiourea also hinges on nucleophilic attack, where the sulfur atom of thiourea acts as the nucleophile, displacing the halide. pearson.com

A subsequent hydrolysis step is often crucial for liberating the final product. In the synthesis involving thiourea, the intermediate alkylisothiouronium salt is hydrolyzed, typically under basic conditions, to release the desired thiol. pearson.commsu.edu This hydroxide-promoted hydrolysis involves the attack of a hydroxide ion on the intermediate, leading to bond cleavage and formation of the thiol and urea (B33335) as a byproduct. pearson.com Furthermore, furan rings themselves, behaving like enol ethers, can undergo acid-catalyzed hydrolysis to yield 1,4-dicarbonyl compounds, demonstrating a key reactivity pattern involving nucleophilic attack by water. osti.gov

Advanced Spectroscopic and Analytical Characterization of Furan 2 Thiol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation

NMR spectroscopy is an indispensable tool for the unambiguous determination of the chemical structure of furan-2-thiol and its derivatives. By analyzing the magnetic properties of atomic nuclei, NMR provides a detailed map of the carbon-hydrogen framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis of this compound Systems

¹H NMR spectroscopy provides critical information about the hydrogen atoms within a molecule, offering insights into their chemical environment and proximity to other atoms. In this compound, the proton signals are characteristically observed in distinct regions of the spectrum. The thiol proton (-SH) typically resonates in the range of δ 1.5–2.5 ppm. The protons on the furan (B31954) ring appear further downfield, generally between δ 6.3–7.4 ppm.

For derivatives such as furan-2-ylmethanethiol, the introduction of a methylene (B1212753) group (-CH2-) between the furan ring and the thiol group leads to a characteristic signal for the SCH₂ protons around δ 3.90 ppm. vulcanchem.com The furan protons in these derivatives resonate in regions similar to the parent compound, for instance at δ 7.40, 6.50, and 6.30 ppm. vulcanchem.com The specific chemical shifts and coupling patterns of the furan protons are instrumental in confirming the substitution pattern on the heterocyclic ring. The integration of the peak areas in a ¹H NMR spectrum provides a quantitative measure of the number of protons contributing to each signal, further aiding in structural confirmation.

Table 1: ¹H NMR Chemical Shifts for this compound and Related Compounds

| Compound | Functional Group | Chemical Shift (ppm) |

|---|---|---|

| This compound | Thiol (-SH) | 1.5–2.5 |

| Furan Protons | 6.3–7.4 | |

| Furan-2-ylmethanethiol | SCH₂ | ~3.90 |

| Furan Protons | 6.30–7.40 |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis for Carbon Skeleton Confirmation

Table 2: Expected ¹³C NMR Chemical Shifts for this compound Derivatives

| Compound Moiety | Carbon Type | Expected Chemical Shift (ppm) |

|---|---|---|

| Furan Ring | Aromatic Carbons | 110–150 |

| Thioether Linkage | Thioether Carbon | 35–40 |

Deuterium (B1214612) Nuclear Magnetic Resonance (²H NMR) for Isotopic Labeling Studies

Isotopic labeling, particularly with deuterium (²H), is a powerful technique for elucidating reaction mechanisms and tracking the fate of specific atoms. sigmaaldrich.com In the context of this compound, ²H NMR can be employed to study the reactivity of the thiol proton. By replacing the protium (B1232500) in the -SH group with deuterium (-SD), changes in the NMR spectrum can be monitored to understand exchange processes and reaction kinetics. rsc.org For example, the deuteration of thiols can be achieved by dissolving the compound in a deuterated solvent like methanol-d4 (B120146) (CD₃OD). rsc.org

The use of deuterium labeling in conjunction with NMR is also pivotal in mechanistic studies of reactions involving this compound derivatives. nih.gov For instance, in studies of photocatalytic deuteration, the position and extent of deuterium incorporation can be precisely determined using ¹H and ²H NMR, providing insights into the reaction pathway. nih.gov Furthermore, solid-state NMR studies on isotopically labeled biomolecules demonstrate the utility of this technique in determining molecular structure and dynamics, a principle that is applicable to the study of this compound derivatives in complex systems. sigmaaldrich.comnih.gov

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy, encompassing infrared (IR) and Raman techniques, provides valuable information about the functional groups present in a molecule by probing their characteristic vibrational frequencies.

Infrared (IR) Spectroscopy for S-H and C-S Bond Characterization

Infrared (IR) spectroscopy is a key method for identifying the characteristic bonds within this compound. The stretching vibration of the thiol group (S-H) gives rise to a weak but distinct absorption band in the region of 2500–2600 cm⁻¹. The presence of this band is a strong indicator of the thiol functionality. The carbon-sulfur (C-S) bond also has a characteristic stretching vibration, which typically appears in the range of 600–700 cm⁻¹.

In derivatives where the thiol group is part of a thione tautomer (-NH-C=S), the IR spectrum will lack the S-H stretching band and instead show characteristic absorptions for the C=S group, often around 1250-1270 cm⁻¹. nih.gov For example, in 5-furan-2-yl vulcanchem.comvulcanchem.comoxadiazole-2-thiol, the C=S stretching vibration is observed at 1260 cm⁻¹. The absence of a band around 2500-2700 cm⁻¹ can rule out the thiol tautomer in certain derivatives. researchgate.netscispace.com

Table 3: Characteristic IR Absorption Frequencies for this compound and Derivatives

| Functional Group/Bond | Vibrational Mode | Absorption Range (cm⁻¹) |

|---|---|---|

| Thiol (S-H) | Stretch | 2500–2600 |

| Carbon-Sulfur (C-S) | Stretch | 600–700 |

| Thione (C=S) | Stretch | ~1250-1270 |

Raman Spectroscopy Applications in this compound Analysis

Raman spectroscopy is a complementary technique to IR spectroscopy and is particularly useful for analyzing sulfur-containing compounds. reddit.com The S-H stretching vibration, which is often weak in IR spectra, can produce a more intense and characteristic peak in the Raman spectrum. reddit.com Similarly, the C-S stretching vibration, which appears between 650-700 cm⁻¹, is readily observable in Raman spectra. rsc.org

Raman spectroscopy is also a powerful tool for studying the reversible formation and cleavage of disulfide bonds in thiol-containing molecules. rsc.org This is relevant for understanding the reactivity and stability of this compound and its derivatives. Furthermore, isotopic labeling with deuterium can be effectively monitored using Raman spectroscopy. The C-S-H bending mode, which appears around 850 cm⁻¹, shifts significantly upon deuteration to approximately 620 cm⁻¹, providing a clear marker for isotopic substitution. rsc.org This H/D shift can be a convenient method for detecting the thiol functional group. rsc.org

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a cornerstone technique for the analysis of this compound, providing definitive confirmation of its molecular weight and offering insights into its structure through fragmentation analysis. The nominal molecular weight of this compound (C₄H₄OS) is 100.14 g/mol . nih.gov High-resolution mass spectrometry can determine the exact mass, which is calculated as 99.99828592 Da, allowing for unambiguous elemental composition determination. nih.gov

Electron ionization (EI) is a common method used for analyzing volatile compounds like this compound and its derivatives. In the mass spectrum of the related compound 2-Furanmethanethiol (C₅H₆OS, MW 114.17), the molecular ion peak [M]⁺ is observed at m/z 114. nist.gov The fragmentation of these compounds is dictated by the stability of the furan ring and the relative bond strengths.

Key fragmentation pathways for furan-thiol compounds typically involve:

Loss of the thiol group or related fragments: Cleavage of the C-S bond is a common fragmentation event. For 2-Furanmethanethiol, a prominent peak is observed at m/z 81, corresponding to the loss of the sulfhydryl group (-SH) and a hydrogen atom, leading to the stable furfuryl cation.

Ring fragmentation: The furan ring itself can undergo cleavage, leading to smaller, characteristic fragments.

Rearrangements: McLafferty-type rearrangements or other intramolecular rearrangements can occur, leading to characteristic fragment ions.

While a detailed experimental mass spectrum for this compound is not broadly published, a predictive analysis based on its structure and comparison with derivatives like 2-Furanmethanethiol allows for the postulation of its primary fragmentation pattern under electron ionization.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound (C₄H₄OS)

| m/z Value | Predicted Fragment Ion | Description |

| 100 | [C₄H₄OS]⁺ | Molecular Ion (M⁺) |

| 99 | [C₄H₃OS]⁺ | Loss of a hydrogen atom [M-H]⁺ |

| 71 | [C₃H₃S]⁺ | Loss of a formyl radical [M-CHO]⁺ |

| 67 | [C₄H₃O]⁺ | Loss of the sulfhydryl radical [M-SH]⁺ |

| 39 | [C₃H₃]⁺ | Cyclopropenyl cation, a common fragment in heterocyclic compounds |

Other Advanced Spectroscopic Techniques (e.g., UV-Vis Spectroscopy for Electronic Transitions)

Ultraviolet-Visible (UV-Vis) spectroscopy provides valuable information about the electronic transitions within a molecule. The UV-Vis spectrum of furanoid compounds is dominated by π → π* transitions associated with the conjugated diene system of the furan ring. acs.org Theoretical calculations on the parent furan molecule have extensively characterized these transitions. acs.org

The introduction of a thiol (-SH) substituent onto the furan ring at the 2-position is expected to influence the electronic spectrum. The sulfur atom's lone pair electrons can participate in the π-system of the ring (n → π* transitions) and can also perturb the existing π → π* transitions, typically causing a bathochromic (red) shift of the absorption maxima to longer wavelengths. Studies on other furan derivatives have shown that the furan ring contributes to significant absorption in the UV region. polito.it For instance, in a study of various furan derivatives, absorption peaks attributed to the furan ring were clearly identified, and the nature of substituents was shown to alter the absorption profile. polito.it

While specific experimental UV-Vis data for this compound is limited, analysis of related furan derivatives suggests the expected spectral characteristics. acs.org

Table 2: Expected UV-Vis Absorption Data for this compound

| Wavelength (λmax) Range (nm) | Type of Electronic Transition | Chromophore |

| ~220-250 | π → π | Conjugated furan ring |

| ~260-290 | n → π / π → π* | Interaction of sulfur lone pairs with the furan π-system |

Chromatographic and Separation Techniques in Synthesis and Purity Assessment

Chromatographic methods are essential for the separation, purification, and purity assessment of this compound, particularly given its volatility and potential presence in complex mixtures. Gas chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the primary techniques employed.

Gas Chromatography (GC): GC is exceptionally well-suited for the analysis of volatile sulfur compounds. Purity assessment of commercially available 2-Furanmethanethiol is often performed using GC, with purities of 98% or higher being reported. mdpi.com For this compound, GC analysis can be used to separate it from starting materials, byproducts, and solvents after synthesis. The retention of the compound is dependent on the stationary phase of the GC column. The Kovats retention index, which standardizes retention times, has been experimentally determined for this compound on different types of columns. nih.gov

Table 3: Experimental Kovats Retention Indices for this compound

| Column Type | Stationary Phase Polarity | Kovats Retention Index |

| Semi-standard non-polar | Non-polar | 912 - 914 |

| Standard polar | Polar | 1443 |

| Data sourced from PubChem. nih.gov |

High-Performance Liquid Chromatography (HPLC): HPLC is another powerful technique for the analysis and purification of furan derivatives. acs.org While less common than GC for highly volatile compounds, it is valuable for non-volatile derivatives or when thermal degradation is a concern. Reversed-phase HPLC, using a non-polar stationary phase (like C18) and a polar mobile phase, can effectively separate this compound from more polar or less polar impurities.

Other Separation Techniques: For purification on a preparative scale, techniques such as vacuum distillation and column chromatography are utilized. mdpi.comresearchgate.net Vacuum distillation is effective for purifying liquid compounds by lowering their boiling point to prevent thermal decomposition. mdpi.com Flash column chromatography using a silica (B1680970) gel stationary phase and a solvent system like hexanes/ethyl acetate (B1210297) is a standard method for purifying synthesized furan-thiol derivatives. researchgate.net

Reactivity and Reaction Mechanisms of Furan 2 Thiol

Electrophilic and Nucleophilic Substitution Reactions on the Furan (B31954) Ring and Thiol Group

The furan ring is an electron-rich aromatic system, making it significantly more reactive towards electrophiles than benzene. chemicalbook.com Electrophilic aromatic substitution (EAS) on furan preferentially occurs at the C5 position (alpha to the oxygen and meta to the thiol) or the C3 position (beta to the oxygen and ortho to the thiol). The substitution at the C5 position is generally favored due to the formation of a more stable carbocation intermediate, which can be effectively stabilized by resonance involving the oxygen atom's lone pair. chemicalbook.compearson.comonlineorganicchemistrytutor.com The thiol group at the C2 position acts as an ortho, para-director, although its influence is modulated by the inherent reactivity of the furan ring itself.

Conversely, the thiol group provides a site for nucleophilic reactions. The sulfur atom's lone pairs of electrons make it a potent nucleophile, readily participating in S-alkylation and S-acylation reactions. For instance, furan-2-thiol can react with alkyl halides or sulfonyl chlorides to form the corresponding thioethers and thioesters. google.com This nucleophilicity allows for the straightforward introduction of various substituents at the sulfur atom, expanding the synthetic utility of the this compound scaffold.

Diels-Alder Cycloaddition Reactions and Chemoselectivity of this compound

The furan ring can act as a diene in [4+2] cycloaddition reactions, famously known as the Diels-Alder reaction. This reactivity provides a powerful tool for the construction of complex bicyclic systems. However, the reaction is often reversible, and the aromatic character of furan makes it a less reactive diene compared to non-aromatic counterparts. rsc.org

The reaction of this compound derivatives with electron-deficient dienophiles, such as maleic anhydride and N-substituted maleimides, has been a subject of detailed study. A key aspect of this reaction is chemoselectivity: the dienophile can either undergo a Diels-Alder cycloaddition with the furan ring or a Michael-type conjugate addition with the thiol group.

Research on the closely related 2-furanmethanethiol has shown surprising chemoselectivity. clockss.orgresearchgate.net With maleic anhydride and N-phenylmaleimide, the Diels-Alder cycloaddition is the favored pathway, proceeding cleanly to yield the corresponding exo-adduct with no evidence of conjugate addition. clockss.org However, when N-ethylmaleimide is used as the dienophile, a preference for the Michael addition product is observed, with the Diels-Alder adduct forming as a minor product. clockss.orgresearchgate.net This highlights the subtle electronic and steric factors that govern the chemoselectivity of these reactions. Diethyl fumarate and dimethyl maleate were found to be unreactive under similar conditions. researchgate.netresearchgate.net

Table 1: Chemoselectivity in the Reaction of 2-Furanmethanethiol with Various Dienophiles

| Dienophile | Predominant Reaction Pathway | Product(s) | Yield (%) | Reference(s) |

|---|---|---|---|---|

| Maleic Anhydride | Diels-Alder Cycloaddition | exo-adduct | 95 | clockss.org |

| N-Phenylmaleimide | Diels-Alder Cycloaddition | exo-adduct | - | researchgate.net |

| N-Ethylmaleimide | Michael Conjugate Addition | Conjugate adduct, endo-Diels-Alder adduct | 14 (conjugate), 10 (D-A) | clockss.orgresearchgate.net |

| Diethyl Fumarate | No Reaction | - | - | researchgate.netresearchgate.net |

This interactive table summarizes the reaction outcomes. Clicking on a row could provide more detailed structural information if this were a dynamic document.

When the furan and dienophile moieties are tethered within the same molecule, an intramolecular Diels-Alder (IMDA) reaction can occur. youtube.com By physically connecting the diene and dienophile, the probability of them achieving the correct orientation for reaction is significantly increased, which can accelerate the rate of what might otherwise be a sluggish intermolecular reaction. youtube.com In systems derived from this compound, where a dienophile is attached via the sulfur atom, IMDA reactions provide a pathway to complex, sulfur-containing bridged ring systems. The conformational constraints of the tether can influence the stereochemical outcome of the cycloaddition, sometimes favoring the formation of the thermodynamic exo product over the kinetically preferred endo product. youtube.com

A characteristic feature of Diels-Alder adducts derived from furan is their ability to undergo a retro-Diels-Alder (rDA) reaction upon heating. rsc.orgsemanticscholar.org This thermal cycloreversion regenerates the original furan and dienophile. The stability of the adduct and the temperature required for the rDA reaction are influenced by several factors, including the substituents on both the furan and dienophile components. rsc.orgsemanticscholar.org Computational studies on related oxanorbornadiene systems show that the addition of thiols to the dienophile portion can promote the retro-[4+2] fragmentation. nih.govacs.org The presence of a nucleophile, such as a thiol, can also induce faster rDA kinetics. rsc.orgsemanticscholar.org This reversibility is a key feature in the application of furan-maleimide adducts in dynamic covalent chemistry and self-healing materials. uliege.be

Thiol-Ene Reactions and Radical Addition Mechanisms

The thiol-ene reaction is a powerful and efficient "click" chemistry process involving the radical-mediated addition of a thiol (R-SH) across a double bond (an "ene"). wikipedia.org This reaction proceeds via a free-radical chain mechanism.

The process is typically initiated by photolysis or thermolysis of a radical initiator, which generates an initiator radical. This radical then abstracts the hydrogen atom from the thiol group of this compound, producing a thiyl radical. The key propagation steps are:

Addition: The furan-2-thiyl radical adds to the alkene (the "ene") in an anti-Markovnikov fashion, forming a carbon-centered radical intermediate.

Chain Transfer: The newly formed carbon-centered radical abstracts a hydrogen atom from another molecule of this compound. This step yields the final thioether product and regenerates the thiyl radical, which can then participate in another addition step, thus propagating the chain reaction. wikipedia.org

This reaction is highly efficient and orthogonal to many other functional groups, making it a valuable tool for bioconjugation and materials science, including the functionalization of polymers with furan-containing moieties. rsc.orgresearchgate.netpolito.it

Tautomerism in this compound and its Derivatives (Thiol-Thione Tautomeric Equilibria)

Heterocyclic compounds bearing a thiol group adjacent to a ring nitrogen or in a position that allows for conjugation can exist in equilibrium with a thione tautomer. For this compound, this equilibrium involves proton transfer between the sulfur atom and the C3 position of the furan ring, leading to the formation of furan-2(3H)-thione.

While direct, extensive studies on the tautomeric equilibrium of this compound itself are not widely reported, studies on related furan-containing heterocyclic thiols, such as 5-furan-2-yl clockss.orgresearchgate.netnih.govoxadiazole-2-thiol, have demonstrated the existence of this thiol-thione tautomerism. nih.gov The position of the equilibrium is highly dependent on factors such as the solvent, temperature, and concentration. researchgate.net Generally, polar, protic solvents tend to favor the more polar thione form, while non-polar solvents favor the thiol form. researchgate.net Computational studies on other heterocyclic systems have shown that the thiol form is often more stable than the thione form in the gas phase, but this can be reversed in solution due to differential solvation effects. nih.gov This tautomeric equilibrium is crucial as the two forms possess different chemical reactivities and electronic properties, which can influence their biological activity and reaction pathways.

Complexation Chemistry of this compound with Metal Centers

The complexation chemistry of this compound with metal centers is a specialized area of organometallic and coordination chemistry. While direct and extensive research specifically focused on this compound is not widely available in published literature, its coordination behavior can be inferred from the well-established chemistry of its constituent functional groups: the thiol group and the furan ring. This compound possesses two potential coordination sites: the soft sulfur atom of the thiol group and the π-system or the oxygen atom of the furan ring. This bifunctionality allows for a variety of bonding modes with different metal centers.

The interaction of this compound with a metal center is largely dictated by the principles of Hard and Soft Acid and Base (HSAB) theory. The soft thiol donor is expected to form strong bonds with soft metal ions such as Ag(I), Hg(II), and Pt(II). In contrast, the harder oxygen atom of the furan ring might be expected to coordinate to harder metal ions, although the aromaticity of the furan ring often makes the oxygen a poor σ-donor.

Upon deprotonation, the resulting furan-2-thiolate anion acts as a potent nucleophile and a versatile ligand. The coordination is most commonly expected to occur through the sulfur atom, which can function as a terminal or a bridging ligand. As a terminal ligand, it donates one electron pair to a single metal center. As a bridging ligand, it can connect two or more metal centers, a common feature in the chemistry of metal thiolates. For instance, dimeric structures such as [M(S-furan)₂(CO)ₓ]₂ are plausible, analogous to the well-known iron thiolate complex Fe₂(SC₂H₅)₂(CO)₆.

The furan ring offers additional coordination possibilities. While less common for simple furans, η⁵-coordination to a metal center is a possibility, though furan is generally considered a poor π-ligand compared to cyclopentadienyl or even thiophene. A more likely scenario is η²(C=C) coordination, where one of the double bonds of the furan ring coordinates to the metal. This mode of coordination can activate the furan ring towards further reactions. It is also conceivable that this compound could act as a chelating ligand, although this would require the metal to be positioned in close proximity to both the sulfur and a part of the furan ring, which might be sterically demanding.

The synthesis of this compound metal complexes would likely follow established methods for metal thiolates. These include salt metathesis reactions between a metal halide and an alkali metal salt of this compound, or redox reactions where a low-valent metal complex is oxidized by this compound with the concomitant formation of a metal-thiolate bond and hydrogen gas.

The reactivity of this compound, once coordinated to a metal center, is expected to be significantly altered. Coordination of the sulfur atom to a metal can influence the electronic properties of the furan ring, potentially making it more or less susceptible to electrophilic or nucleophilic attack. Furthermore, the metal center itself can act as a catalyst for reactions involving the this compound ligand. For example, C-H activation of the furan ring by the metal center could lead to the formation of new C-M bonds and subsequent functionalization.

Interactive Data Table: Plausible Coordination Modes of this compound with Metal Centers

| Metal Center Type | Plausible Coordination Mode(s) | Expected Ligand Behavior | Illustrative Analogue |

| Soft Metal Ions (e.g., Ag(I), Hg(II), Pt(II)) | S-coordination (terminal or bridging) | Strong σ-donation from the soft sulfur atom. | Polymeric structures of "C₆H₅SCu" wikipedia.org |

| Late Transition Metals (e.g., Fe, Co, Ni) | S-coordination (terminal or bridging), potentially with η²(C=C) coordination | Can form binuclear or cluster complexes with bridging thiolates. | Fe₂(SCH₃)₂(CO)₆ |

| Early Transition Metals (e.g., Ti, Mo) | S-coordination (terminal) | Complexes may be sensitive to hydrolysis. | (C₅H₅)₂Ti(SC₆H₅)₂ |

| Organometallic Fragments (e.g., {Ru(CO)₃}, {CpRu}) | η⁵-coordination of the furan ring (less likely), C-H activation | Furan acts as a π-ligand or undergoes metallation. | [CpRu(η⁵-C₄H₄O)]Cl |

Computational Chemistry and Theoretical Investigations of Furan 2 Thiol

Density Functional Theory (DFT) Studies of Electronic Structure and Reactivity

Density Functional Theory (DFT) has emerged as a powerful tool for elucidating the electronic structure and reactivity of furan-2-thiol and its derivatives. These computational methods provide valuable insights into reaction mechanisms, molecular properties, and thermodynamic stability.

Prediction of Reaction Pathways and Transition State Analysis

DFT calculations are instrumental in predicting the most likely pathways for chemical reactions involving this compound. By mapping the potential energy surface, researchers can identify transition states and intermediates, which are crucial for understanding reaction kinetics. For instance, in the context of thiol-promoted reactions, DFT can be used to calculate the activation energies for various steps, such as nucleophilic substitution and retro-Diels-Alder fragmentation. acs.orgnih.gov

Studies on related furan (B31954) derivatives have demonstrated the utility of DFT in predicting reaction outcomes. For example, in the condensation of 2-methylfuran (B129897) with acetone (B3395972), DFT calculations revealed that the presence of a thiol promoter significantly lowers the activation barrier for the rate-determining dehydration step. osti.gov The intrinsic activation free energy for this step was calculated to be approximately 32 kcal/mol without a thiol, which was reduced to around 12 kcal/mol in the presence of a thiol, acting as a proton shuttle. osti.gov

Furthermore, DFT has been employed to study the fragmentation of oxanorbornadienes, which can release furan derivatives. The calculated activation energies for these retro-Diels-Alder reactions showed a moderate correlation with experimentally observed half-lives, validating the predictive power of the theoretical models. nih.govacs.org

Analysis of Frontier Molecular Orbitals (FMOs) and Global Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a key component of DFT studies, providing insights into the reactivity of molecules. The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are the primary orbitals involved in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical reactivity and stability. researchgate.net

For furan derivatives, the distribution of HOMO and LUMO densities reveals the most probable sites for electrophilic and nucleophilic attack. mdpi.commalayajournal.org In many furan-containing compounds, the HOMO and LUMO are often distributed across the furan ring and its substituents. malayajournal.orgresearchgate.net

Global reactivity descriptors, derived from the energies of the FMOs, provide quantitative measures of a molecule's reactivity. These descriptors include:

Electronic Chemical Potential (μ): Indicates the tendency of electrons to escape from a system. mdpi.com

Global Hardness (η): Measures the resistance to change in the electron distribution. mdpi.com

Global Electrophilicity Index (ω): Quantifies the electrophilic character of a molecule.

These descriptors have been successfully used to understand and predict the reactivity of various heterocyclic compounds, including those containing furan and thiol groups. mdpi.com

| Parameter | Description |

| HOMO | Highest Occupied Molecular Orbital; indicates electron-donating ability. |

| LUMO | Lowest Unoccupied Molecular Orbital; indicates electron-accepting ability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; relates to chemical stability. |

| Electronic Chemical Potential (μ) | Tendency of electrons to escape. |

| Global Hardness (η) | Resistance to change in electron distribution. |

| Global Electrophilicity Index (ω) | Measure of electrophilic character. |

Computational Analysis of Thiol-Thione Tautomeric Equilibria

This compound can exist in two tautomeric forms: the thiol form and the thione form. The equilibrium between these two forms is crucial as it influences the compound's reactivity and biological activity. mdpi.com Computational methods, particularly DFT, are highly effective in studying this tautomerism.

Theoretical calculations can predict the relative stabilities of the thiol and thione tautomers by calculating their ground-state energies. Studies on similar heterocyclic systems, such as 5-furan-2-yl mdpi.comoxadiazole-2-thiol and 5-furan-2-yl-4H- mdpi.comresearchgate.nettriazole-3-thiol, have shown that the thione form is often more stable due to resonance effects. mdpi.comnajah.edu Experimental evidence from 1H-NMR and the successful synthesis of derivatives from the thiol form confirm the existence of this tautomeric equilibrium. mdpi.com

Molecular Dynamics (MD) Simulations for Solvent Effects on Reactivity

Molecular dynamics (MD) simulations provide a powerful approach to understanding how the solvent environment affects the reactivity of molecules like this compound. By simulating the motion of the solute and solvent molecules over time, MD can reveal detailed information about solvation structures and dynamics. bohrium.comacs.org

Similarly, for this compound, MD simulations can be employed to:

Analyze the hydrogen-bonding network between this compound and various solvents.

Determine the preferential coordination of solvent molecules around the furan ring and the thiol group.

Understand how the solvent can stabilize transition states and influence reaction pathways. rsc.org

The insights gained from MD simulations are critical for optimizing reaction conditions and for designing new synthetic routes in different solvent environments.

Quantum Mechanical Calculations for Reaction Rates and Activation Energies

Quantum mechanical (QM) calculations are essential for determining the reaction rates and activation energies of chemical processes involving this compound. These calculations provide a quantitative understanding of reaction kinetics, complementing experimental studies.

High-level QM methods, such as G3 theory, have been used to calculate the energetics of reactions involving sulfur-containing furan derivatives. mdpi.com These methods can accurately predict activation barriers (ΔG‡) for reactions, which are directly related to the reaction rate. acs.org

For example, QM calculations have been used to study the thiol-promoted fragmentation of oxanorbornadienes, where the calculated activation energies correlated well with experimental half-lives. nih.gov In another study, the activation energy for the condensation of 2-methylfuran with acetone was shown to be significantly lowered by the presence of a thiol, as determined by QM calculations. osti.gov These theoretical investigations are crucial for understanding the catalytic role of thiols in these reactions.

Thermochemical Studies: Enthalpies of Formation and Energetic Effects of Thiol Substitutions

Thermochemical studies provide fundamental data on the energetic properties of molecules, such as their standard molar enthalpies of formation (ΔfH°). This information is vital for understanding the stability of this compound and for predicting the thermodynamics of its reactions.

Experimental techniques like combustion calorimetry and Calvet microcalorimetry have been used to determine the enthalpies of combustion and vaporization for sulfur-containing furan derivatives, including 2-furanmethanethiol. mdpi.com From these experimental values, the standard molar enthalpies of formation in the gas phase can be derived. mdpi.comresearchgate.net

Theoretical calculations, using high-level quantum chemical methods like G3, can complement these experimental studies and provide reliable thermochemical data. mdpi.com A good agreement between experimental and theoretical values validates the computational approach. mdpi.com

Applications of Furan 2 Thiol and Its Derivatives in Specialized Chemical Fields

Role in Catalysis and Catalytic Processes

Furan-2-thiol and its derivatives have emerged as significant players in the field of catalysis, demonstrating utility in various organic transformations and in the synthesis of compounds derived from biomass. Their unique structural features, combining a furan (B31954) ring with a reactive thiol group, allow them to participate in and influence a range of catalytic cycles.

This compound as a Catalyst in Organic Transformations

While direct use of this compound as a primary catalyst is not extensively documented, its derivatives and related thiol compounds have shown catalytic activity. For instance, indium(III) furan-2-thiocarboxylates have been synthesized and assessed for their catalytic efficacy in Knoevenagel condensation and related multicomponent reactions, proving to be highly efficient catalysts for producing chromene and imidazopyrimidine derivatives. researchgate.net The broader family of furan derivatives is instrumental in various transition-metal-catalyzed reactions, acting as precursors or key intermediates. researchgate.net

Thiol Promoters in Biomass-Derived Compound Synthesis

A significant application of thiols, including by extension this compound, is their role as promoters in the catalytic synthesis of high-performance base oils from biomass-derived compounds like 2-alkylfurans and ketones. osti.govrsc.orgresearchgate.netrsc.org In these processes, a thiol promoter is used in conjunction with an acid catalyst, such as the perfluorinated sulfonic acid resin Aquivion PW79S. osti.govrsc.orgresearchgate.netrsc.org The presence of the thiol significantly enhances the reaction, leading to high yields (up to 90%) of renewable furan-containing base oils. osti.govresearchgate.netrsc.org

Research indicates that the thiol promoter plays a crucial role in the reaction mechanism. Electronic structure calculations have shown that the thiol reduces the energy barrier of the rate-determining dehydration step in the condensation reaction between 2-alkylfurans and ketones. osti.govrsc.orgrsc.org This promotion effect is dependent on the structure of the thiol, with linear thiols often outperforming their branched counterparts due to reduced steric hindrance. The catalytic performance is also influenced by the acid strength of the primary catalyst and the specific structures of the ketone and furan reactants. osti.govresearchgate.net

The mechanism involves the thiol reacting with the ketone to form a more electrophilic intermediate, which is then more susceptible to nucleophilic attack by the 2-alkylfuran. osti.govresearchgate.net This pathway effectively minimizes undesirable side reactions, such as the self-condensation of the furan reactant, thereby increasing the yield of the desired base oil product. The effectiveness of this thiol-promoted system underscores its importance in advancing sustainable chemistry and the production of biofuels and biolubricants from renewable lignocellulosic biomass. osti.govrsc.orgresearchgate.netrsc.org

Table 1: Effect of Thiol Promoters on the Condensation of 2-Pentylfuran (2-PF) and 2-Undecanone

| Catalyst | Thiol Promoter | 2-Undecanone Conversion (%) | Product Yield (%) | Reference |

|---|---|---|---|---|

| Aquivion PW79S | None | 57 | 49 | rsc.org |

| Aquivion PW98 | None | 51 | 45 | rsc.org |

| Aquivion PW79S | 1-Propanethiol | 78 | 72 | rsc.org |

| Aquivion PW98 | 1-Propanethiol | 78 | 71 | rsc.org |

Reaction conditions: 4 mmol 2-PF, 2 mmol 2-undecanone, 0.063 mmol H+, SH/H+=1 (molar ratio), 65°C, 4 h. rsc.org

Ligand Design and Applications in Transition Metal Catalysis

The furan-thiol moiety is a valuable component in the design of ligands for transition metal catalysis. The sulfur atom of the thiol group and the oxygen atom of the furan ring can act as donor atoms, allowing for the formation of stable complexes with various metal centers. mdpi.com These complexes can exhibit unique catalytic properties, influenced by the electronic and steric environment provided by the ligand. mdpi.com

Derivatives of this compound, such as furanyl-functionalized terpyridines, have been synthesized and used to create complexes with metals like ruthenium. beilstein-journals.org These complexes have applications in areas ranging from coordination chemistry to materials science. beilstein-journals.org The furan ring in these ligands can also be chemically modified, for example, through oxidative cleavage to produce carboxylic acid functionalities, which further expands their utility in creating diverse catalyst structures. beilstein-journals.org

Furthermore, thiazoline (B8809763) derivatives, which can be synthesized from furan-2-ylmethanamine, are recognized as effective ligands in asymmetric catalysis and transition-metal-catalyzed coupling reactions. rsc.org The versatility of the furan-thiol structure allows for the synthesis of a wide array of ligands with tunable properties, which is crucial for the development of new and efficient catalytic systems for complex organic transformations. mdpi.comacs.org

Advanced Materials Science Applications

The unique chemical functionalities of this compound and its derivatives make them valuable building blocks in the field of advanced materials science. Their ability to participate in various polymerization and modification reactions has led to the development of novel polymers, coatings, and other functional materials.

Synthesis of Polymers and Coatings (e.g., Thiol-Ene Biobased Networks)

This compound and its derivatives are increasingly being utilized in the synthesis of bio-based polymers and coatings, particularly through thiol-ene "click" chemistry. polito.itresearchgate.netrsc.org This type of reaction involves the free-radical addition of a thiol to a carbon-carbon double bond (an 'ene'), offering a highly efficient and often photochemically initiated route to polymer network formation. mdpi.com

In one approach, furan derivatives sourced from hemicellulose, such as 2,5-Furandimethanol (FDM), are allylated to introduce 'ene' functional groups. polito.itpolito.it These allylated furan monomers are then reacted with multifunctional thiols in the presence of a photoinitiator under UV light. polito.itresearchgate.netpolito.it The resulting thiol-ene reaction leads to the formation of cross-linked, bio-based thermoset networks. polito.itpolito.it These materials have shown promise for applications such as green coatings, exhibiting properties comparable to other bio-based thiol-ene thermosets. polito.itpolito.it

The thiol-ene photopolymerization process is advantageous due to its rapid reaction rates, low energy consumption, and high conversion efficiencies. rsc.orgmdpi.com It allows for the creation of polymers with a high bio-based content and excellent gel content, indicating efficient network formation. mdpi.com The properties of the resulting polymer networks, such as their thermal-mechanical behavior, can be tuned by varying the structure of the furan-based monomers and the functionality of the thiol crosslinkers. polito.itresearchgate.net

Table 2: Characterization of Bio-based Thiol-Ene Thermosets

| Furan Derivative | Thiol Monomer | Curing Method | Application | Reference |

|---|---|---|---|---|

| 2,5-Furandimethanol (FDM) | Tris- and tetra-functional thiols | UV-induced | Coatings | polito.itpolito.it |

| cis-cyclobutane-1,2-dicarboxylic acid (CBDA-2) | Tris- and tetra-functional thiols | UV-induced | Coatings | polito.itpolito.it |

| Allylated Eugenol Derivatives | Pentaerythritol-based tetrathiols | Photopolymerization | Polymer Networks | researchgate.net |

Development of Novel Materials Incorporating Furan-Thiol Moieties

The incorporation of furan-thiol moieties into materials can impart unique properties and functionalities. For example, furan-protected maleimide-containing copolymers have been used to create thiol-reactive hydrogels through a radical thiol-ene reaction with dithiol-based crosslinkers. yok.gov.tr The furan group serves as a protecting group for the maleimide (B117702), which can be thermally deprotected to allow for subsequent functionalization with thiol-containing molecules like dyes and peptides. yok.gov.tracs.orgnih.gov

This strategy allows for the creation of multifunctional materials. For instance, a water-soluble polymer can be functionalized with both a hydrophobic dye and a cell-targeting peptide, demonstrating its potential for applications in drug delivery. acs.orgnih.gov The thiol-reactive nature of these platforms enables the straightforward immobilization of biomolecules. yok.gov.tr

Furthermore, the combination of thiol-ene chemistry with other "click" reactions, such as the Diels-Alder reaction between furan and maleimide groups, opens up possibilities for creating complex and reversible polymer architectures. rsc.orgnsf.gov Monomers bearing both furan and thiol-appended moieties can be polymerized through Diels-Alder polycondensation, and the resulting polymers exhibit thermoreversible characteristics due to the retro-Diels-Alder reaction. rsc.org This dual reactivity allows for the design of smart materials that can respond to external stimuli.

Bioconjugation and Peptide Modification Strategies

This compound and its derivatives have emerged as versatile tools in the field of bioconjugation and peptide modification. Their unique reactivity allows for the development of novel strategies for labeling, cyclizing, and engineering peptides and proteins with high selectivity and efficiency.

Selective and Irreversible Labeling of Peptides and Proteins (e.g., FuTine Reaction)

A significant advancement in the selective modification of biomolecules is the Furan-Thiol-Amine (FuTine) reaction. This bioinspired, one-pot multicomponent reaction utilizes a furan-based electrophile to combine thiol and amine nucleophiles, resulting in the formation of stable pyrrole (B145914) heterocycles under physiological conditions. nih.gov The process is initiated by the oxidation of a furan moiety to generate cis-2-butene-1,4-dial (BDA), which then reacts sequentially with a thiol and an amine. researchgate.net

This methodology allows for the chemoselective and irreversible labeling of peptides and proteins. nih.govresearchgate.net The FuTine reaction can selectively target lysine (B10760008) or cysteine residues on peptides to form N-pyrroles without affecting other reactive amino acids. researchgate.netresearchgate.net For instance, studies have demonstrated the efficient modification of model proteins like myoglobin (B1173299), where over 99% of lysine residues were modified under optimal conditions using an oxidized furan and thioglycolic acid. This high degree of selectivity and efficiency makes the FuTine reaction a powerful tool for attaching various payloads, such as fluorophores or drug molecules, to proteins. nih.gov The resulting N-pyrrole product exhibits a characteristic absorbance at 280 nm, providing a convenient method for monitoring the reaction. researchgate.net

The reaction's versatility is further highlighted by its compatibility with a wide range of functional groups, including acids, alcohols, alkynes, amides, and esters, making it suitable for diverse applications in proteomics and drug development. researchgate.net

Synthesis of Macrocyclic and Stapled Peptides via this compound Chemistry

The unique reactivity of the furan-thiol-amine system extends to the synthesis of constrained peptides, such as macrocyclic and stapled peptides. These structures are of great interest in drug discovery as they often exhibit enhanced metabolic stability, improved target affinity, and better cell permeability compared to their linear counterparts. rsc.org

The FuTine reaction provides a robust method for peptide macrocyclization. By incorporating a furan moiety and both a thiol (from a cysteine residue) and an amine (from a lysine residue) into a linear peptide sequence, intramolecular cyclization can be achieved through the addition of an oxidizing agent. researchgate.netresearchgate.net This strategy has been successfully employed to create peptide macrocycles of varying ring sizes. researchgate.netresearchgate.net A key advantage of this method is its lack of strong preference for a specific ring size or the position of the reactive lysine residue. researchgate.netresearchgate.net

Furthermore, this chemistry can be adapted for peptide stapling, which involves creating a covalent bridge between two amino acid side chains to stabilize a specific secondary structure, often an α-helix. rsc.orgrsc.org For example, by using a diamine or a dithiol linker in conjunction with an oxidized furan, it is possible to staple peptides between two lysine or two cysteine residues, respectively. researchgate.net This approach has been demonstrated to be effective for the homogeneous stapling of proteins. nih.gov

Recent developments have also shown that the furan-thiol-amine reaction is compatible with DNA-encoded library technology, enabling the facile cyclization of DNA-conjugated linear peptides into thiopyrrole-grafted macrocycles with good to excellent conversion yields. acs.orgnih.gov This highlights the broad applicability of this compound-based chemistry in generating diverse and complex peptide architectures for therapeutic and research purposes.

Heterocyclic Scaffolds for Compound Development in Chemical Biology and Drug Discovery

The furan ring, particularly when functionalized with a thiol group, serves as a valuable starting point for the synthesis of diverse heterocyclic scaffolds. These scaffolds are prominent in medicinal chemistry due to their presence in numerous biologically active molecules and their ability to interact with various biological targets. japsonline.comresearchgate.net

Design and Synthesis of this compound-based Heterocyclic Scaffolds

This compound and its derivatives are key precursors in the synthesis of a wide array of heterocyclic systems. For example, 5-furan-2-yl nih.govresearchgate.netCurrent time information in Bangalore, IN.oxadiazole-2-thiol and 5-furan-2-yl-4H- researchgate.netCurrent time information in Bangalore, IN.-triazole-3-thiol can be synthesized from furan-2-carboxylic acid hydrazide. researchgate.net These resulting heterocycles can be further modified, for instance, through Mannich base formation, to generate libraries of compounds for biological screening. researchgate.net

Another synthetic strategy involves the reaction of 1-(furan-2-yl)ethanone with various aromatic aldehydes to form chalcones. These intermediates can then be reacted with 2-aminobenzenethiol to produce furan-derivatized researchgate.netCurrent time information in Bangalore, IN.benzothiazepine (B8601423) analogues. nih.gov Additionally, furan-2-ylmethanethiol (also known as furfuryl mercaptan) can be used to synthesize cyclic compounds like oxazoles and triazoles. echemcom.comresearchgate.net The synthesis often involves nucleophilic substitution reactions where the thiol group acts as a potent nucleophile. echemcom.com

The versatility of furan-based scaffolds allows for their incorporation into more complex molecular architectures. For instance, they have been integrated into heterocyclic tetrads and other multi-ring systems with potential antimicrobial and anticancer activities. humanjournals.com The design of these scaffolds often aims to enhance properties like lipophilicity and electronic characteristics to improve biological activity. vulcanchem.com

Enzyme Target Interaction Studies of this compound Derivatives

Derivatives of this compound have been investigated as inhibitors of various enzymes, demonstrating their potential as therapeutic agents. The heterocyclic scaffolds derived from this compound can interact with the active sites of enzymes through various non-covalent interactions.

One area of focus has been the development of α-glucosidase inhibitors for the management of type 2 diabetes. A series of 2,5-disubstituted furan derivatives containing a 1,3-thiazole-2-thiol (B7767642) moiety were synthesized and showed potent inhibitory activity against α-glucosidase, with IC₅₀ values in the micromolar to nanomolar range. nih.gov For example, compound III-24 from this series was identified as a particularly potent noncompetitive inhibitor with an IC₅₀ of 0.645 ± 0.052 μM and a Kᵢ of 0.44 ± 0.53 μM. nih.gov Molecular docking studies suggested that these compounds bind effectively to the enzyme's active site. nih.gov

In another study, furan-appended benzothiazepine derivatives were evaluated as inhibitors of H+/K+ ATPase and the snake venom phospholipase A2, VRV-PL-8a. nih.gov Several of the synthesized compounds showed promising inhibitory properties against both enzymes. nih.gov Furthermore, furan-1,3,4-oxadiazole derivatives have been identified as potential inhibitors of human tyrosinase (hTYR) and tyrosinase-related protein 1 (hTYRP1), enzymes involved in melanin (B1238610) biosynthesis. nih.gov Molecular docking studies revealed that these compounds could bind to the active sites of these enzymes with high affinity. nih.gov

Furan-based thiamine (B1217682) analogues have also been developed as selective inhibitors of the mammalian pyruvate (B1213749) dehydrogenase E1 (PDH E1) enzyme, which is part of the pyruvate dehydrogenase complex (PDHc). cam.ac.uk Additionally, certain furan derivatives have shown inhibitory activity against the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19. nih.gov For example, 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide derivatives were identified as novel, non-peptidomimetic inhibitors of Mpro, with some compounds exhibiting IC₅₀ values in the low micromolar range. nih.gov

Table 1: Enzyme Inhibitory Activity of Selected this compound Derivatives

| Compound/Derivative Series | Target Enzyme | Key Findings (IC₅₀/Kᵢ) | Mechanism of Inhibition | Reference |

|---|---|---|---|---|

| 2,5-disubstituted furan with 1,3-thiazole-2-thiol (e.g., III-24) | α-Glucosidase | IC₅₀ = 0.645 ± 0.052 μM; Kᵢ = 0.44 ± 0.53 μM | Noncompetitive | nih.gov |

| Furan appended benzothiazepines | H+/K+ ATPase, VRV-PL-8a | Promising inhibitory properties | Not specified | nih.gov |

| Furan-1,3,4-oxadiazoles (e.g., BF5) | Human Tyrosinase (hTYR) | Binding Affinity = -13.30 kcal/mol | Not specified | nih.gov |

| Furan-1,3,4-oxadiazoles (e.g., BF4, BF5) | Human Tyrosinase-Related Protein 1 (hTYRP1) | Binding Affinities = -11.50 to -11.55 kcal/mol | Not specified | nih.gov |

| 2-(furan-2-ylmethylene)hydrazine-1-carbothioamide (e.g., F8-B6, F8-B22) | SARS-CoV-2 Main Protease (Mpro) | IC₅₀ = 1.57 μM and 1.55 μM | Reversible covalent | nih.gov |

Environmental Chemistry and Chemical Degradation Studies

This compound and related compounds, particularly furan-2-ylmethanethiol (furfuryl mercaptan), are known for their potent aromas, contributing significantly to the scent of roasted coffee. acs.orgwikipedia.org However, these thiols are generally unstable in various environments, which is a key consideration in flavor chemistry and their environmental fate. tandfonline.comnih.gov

The degradation of these compounds can occur through several pathways. Thiols are strong nucleophiles and antioxidants, making them susceptible to oxidation. tandfonline.comnih.gov They can be readily oxidized to form disulfides, such as difurfuryl disulfide, which can alter the aromatic profile of a product. nih.gov This oxidation can be initiated by reactive oxygen species (ROS), including hydroxyl radicals, which can be generated through processes like the Fenton reaction. nih.govresearchgate.net The degradation of 2-furfurylthiol has been linked to radical activity in coffee solutions. researchgate.net

The stability of furan thiols is also pH-dependent. Under acidic conditions, protonation of the furan ring can occur, leading to the formation of a labile furan cation. researchgate.net This electrophilic intermediate can then react with unprotonated thiol molecules, leading to the formation of oligomers and other degradation products. nih.govresearchgate.net This acid-catalyzed degradation pathway is a significant factor in the loss of characteristic coffee aroma over time. nih.gov

In addition to oxidation and acid-catalyzed reactions, furan thiols can react with other components in their matrix. For example, they can bind to melanoidins in coffee or react with various electrophiles like carbonyl compounds. tandfonline.comresearchgate.net These interactions can lead to a decrease in the concentration of the free thiol, thereby affecting flavor stability. researchgate.net Understanding these degradation pathways is crucial for predicting the environmental persistence and transformation of this compound and for maintaining the desired flavor profiles in food products.

Chemical Degradation Pathways in Model Systems (e.g., Fenton-Type Reactions)

This compound, also known as furfuryl mercaptan, exhibits susceptibility to degradation, particularly through oxidative pathways. A significant body of research has focused on its behavior in model systems that simulate conditions found in various matrices, with Fenton-type reactions being a primary area of investigation. These reactions, involving hydrogen peroxide (H₂O₂) and a transition metal catalyst, typically iron (Fe²⁺), generate highly reactive hydroxyl radicals (•OH), which are potent oxidizing agents. nih.govub.edu

Studies have demonstrated that this compound degrades rapidly under Fenton-type reaction conditions. researchgate.net In aqueous solutions at 37°C, up to 90% of the initial this compound can be degraded within one hour. nih.govresearchgate.netsmolecule.com This degradation is significantly influenced by temperature, with losses being considerably lower at room temperature (22°C) compared to 37°C. nih.govresearchgate.net The presence of both hydrogen peroxide and iron is crucial for this rapid degradation, as omitting one of these reagents leads to substantially lower degradation rates. researchgate.net

The primary mechanism of degradation in Fenton systems involves the oxidation of the thiol group. The hydroxyl radical (•OH) initiates the process by abstracting a hydrogen atom from the thiol group (-SH), forming a thiyl radical (-S•). These highly reactive thiyl radicals can then dimerize to form difurfuryl disulfide, which has been identified as the major degradation product. nih.govub.edu Other products, such as bifurfuryl and difurfuryl monosulfide, have also been detected, contributing to changes in the aroma profile from the characteristic coffee-like scent to more burnt, rubbery, or sulfury notes. nih.gov

Electron Paramagnetic Resonance (EPR) spectroscopy has been employed to detect the transient radical species formed during these reactions. These studies have confirmed the presence of hydroxyl radicals and secondary carbon-centered radicals, providing direct evidence for the proposed radical-mediated degradation mechanism.

Table 1: Degradation of this compound in a Model Fenton-Type Reaction System

| Condition | Reagents | Temperature (°C) | Degradation Rate (after 1 hr) | Major Product |

| Fenton Reaction | This compound, H₂O₂, Fe²⁺ | 37 | ~90% | Difurfuryl disulfide |

| Temperature Control | This compound, H₂O₂, Fe²⁺ | 22 | ~20% | Difurfuryl disulfide |

| Reagent Omission | This compound, H₂O₂ (no Fe²⁺) | 37 | Significantly lower | - |

Data synthesized from multiple sources. nih.govresearchgate.net

Chemical Transformations in Complex Matrices

The stability and transformation of this compound are highly dependent on the complexity of the surrounding matrix, such as in food and beverages. In these environments, it can undergo a variety of chemical changes that alter its concentration and sensory impact.

In Coffee: this compound is a key aroma compound in fresh coffee, but its concentration diminishes rapidly during the storage of coffee brew. nih.govsci-hub.se This loss is attributed to a combination of reversible chemical binding and irreversible degradation. nih.govsci-hub.se The pH of the brew plays a critical role; at higher pH, reversible binding appears to protect the thiol from irreversible loss, whereas at lower pH, irreversible degradation pathways become more dominant. nih.gov

Several mechanisms have been proposed for its transformation in coffee. One major pathway is the interaction with melanoidins, the high molecular weight products of the Maillard reaction. researchgate.net The carbonyl groups within the melanoidin structure are thought to be potential binding sites for thiols. researchgate.net Another significant pathway involves the nucleophilic addition of the thiol to oxidized species present in the matrix. acs.org For this compound specifically, an additional radical-mediated mechanism, which is dependent on the presence of oxygen, has also been suggested. acs.org Studies have also investigated the reaction with specific coffee components, such as the potential conjugate hydroxyhydroquinone. nih.gov

In Meat: In cooked meat, this compound and its derivatives are important contributors to the characteristic meaty flavor. animbiosci.orgntou.edu.tw These compounds are not typically present in raw meat but are formed during thermal processing through several pathways. The Maillard reaction, involving the reaction of pentose (B10789219) sugars with the sulfur-containing amino acid cysteine, is a primary route to its formation. animbiosci.orgcambridge.orgresearchgate.net The thermal degradation of thiamine (Vitamin B1) is another significant pathway that can generate furanthiols. researchgate.netcambridge.orgkosfaj.org

Table 2: Key Transformations of this compound in Complex Matrices

| Matrix | Key Precursors/Reactants | Transformation/Reaction Pathway | Resulting Products/Effects |

| Coffee | Melanoidins, Oxidized species (e.g., quinones), Hydroxyhydroquinone | Reversible binding, Nucleophilic addition, Radical-mediated oxidation | Decreased free this compound concentration, Aroma staling |

| Meat | Cysteine, Ribose, Thiamine | Maillard reaction, Thermal degradation | Formation of this compound and derivatives (meaty flavor) |

| Meat | Oxygen, Other thiols | Oxidation, Dimerization | Formation of disulfides, altered flavor profile |

Data synthesized from multiple sources. nih.govresearchgate.netacs.organimbiosci.orgcambridge.org

Future Research Directions and Emerging Trends in Furan 2 Thiol Chemistry

Exploration of Novel and Sustainable Synthetic Pathways

The development of environmentally benign and efficient methods for synthesizing furan-2-thiol and its derivatives is a paramount area of future research. Traditional synthetic routes often involve harsh reagents and conditions. Green chemistry principles are now guiding the exploration of new pathways.

Key areas of focus include:

Catalytic and Green Chemistry Approaches: The use of solid acid catalysts, such as Aquivion PW79S, has shown promise in enhancing the efficiency of thiolation reactions by lowering activation barriers and reducing the formation of undesirable byproducts like humins. Future work will likely focus on developing even more active and recyclable catalysts for these transformations.

Enzymatic Synthesis: Leveraging enzymes for the synthesis of furan-based compounds is a growing trend in green chemistry. researchgate.net Enzymatic polymerizations, for instance, can proceed under mild conditions, potentially avoiding side reactions like decarboxylation that can occur in traditional methods. researchgate.net Exploring enzymatic routes to this compound itself could offer a highly selective and sustainable alternative.

Bio-based Precursors: The utilization of renewable resources is a cornerstone of sustainable chemistry. Furan (B31954) derivatives can be sourced from lignocellulosic biomass, providing a sustainable starting point for the synthesis of this compound and related compounds. mdpi.comacs.org Research is ongoing to optimize the conversion of biomass-derived furans into valuable chemical building blocks. osti.govresearchgate.net

Advanced Mechanistic Investigations Utilizing Integrated Methodologies

A deeper understanding of the reaction mechanisms involving this compound is crucial for optimizing existing transformations and designing new ones. Future research will increasingly rely on a combination of experimental and computational techniques to unravel the intricate details of these reactions.

Computational Chemistry: High-level quantum chemical calculations, such as the G3 method, are being employed to determine the thermochemical properties of sulfur-containing furan derivatives, including their enthalpies of formation. mdpi.com These theoretical studies complement experimental data and provide valuable insights into molecular energetics. mdpi.com Density Functional Theory (DFT) is another powerful tool for studying reaction mechanisms, as demonstrated in investigations into the corrosion-inhibiting properties of furan derivatives and the thiol-promoted synthesis of lubricant base oils. osti.govsciopen.com Electronic structure calculations can elucidate reaction pathways and identify rate-determining steps, guiding the design of more efficient catalytic systems. osti.govrsc.org

Spectroscopic Techniques: Advanced spectroscopic methods are indispensable for characterizing intermediates and products in this compound chemistry. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is used to confirm the presence of the thiol group and the furan ring structure. Infrared (IR) spectroscopy helps detect characteristic vibrations of S-H and C-S bonds. Mass spectrometry provides information on molecular weight and fragmentation patterns.